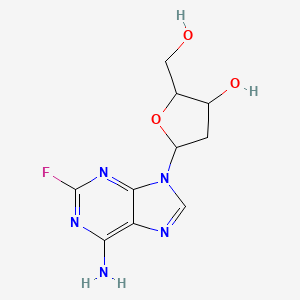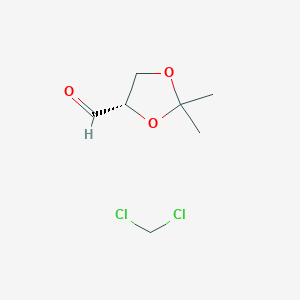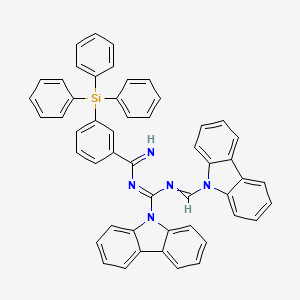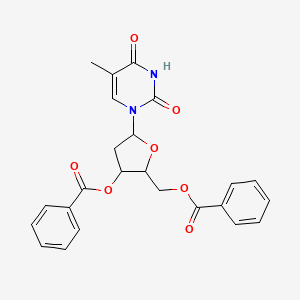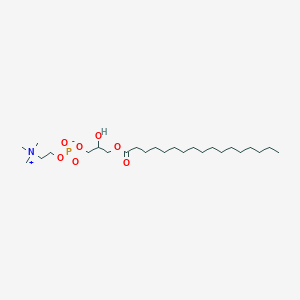
(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptadecanoyloxy group, a hydroxypropyl group, and a trimethylazaniumyl ethyl phosphate group. Its molecular formula is C26H54NO6P, and it is known for its amphiphilic properties, making it useful in both hydrophilic and hydrophobic environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step process:
Esterification: The initial step involves the esterification of heptadecanoic acid with glycerol to form 3-heptadecanoyloxy-2-hydroxypropyl ester.
Quaternization: The next step is the quaternization of the ester with trimethylamine to introduce the trimethylazaniumyl group.
Phosphorylation: Finally, the compound is phosphorylated using phosphorus oxychloride to form the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled esterification and quaternization reactions.
Continuous Flow Systems: Employing continuous flow systems for efficient phosphorylation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and phosphate groups can be reduced under specific conditions to yield alcohols and phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols and phosphines.
Substitution: Forms various substituted phosphates and esters.
科学的研究の応用
Chemistry
Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various chemical formulations.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology
Membrane Studies: Utilized in the study of biological membranes due to its structural similarity to phospholipids.
Drug Delivery: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Pharmaceuticals: Used in the formulation of certain pharmaceutical products.
Industry
Cosmetics: Incorporated into cosmetic formulations for its emulsifying properties.
Food Industry: Used as an additive in food products to improve texture and stability.
作用機序
The mechanism of action of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The trimethylazaniumyl group interacts with negatively charged components of the membrane, while the hydrophobic heptadecanoyloxy group embeds within the lipid bilayer.
類似化合物との比較
Similar Compounds
- (3-Hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- (3-Octadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific chain length and the presence of both hydrophilic and hydrophobic groups. This combination allows it to function effectively in diverse environments, making it more versatile compared to similar compounds with different chain lengths.
特性
IUPAC Name |
(3-heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRQPVVYXBTRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
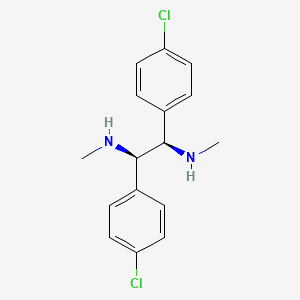
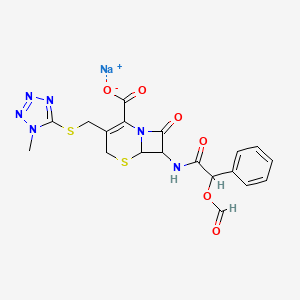
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
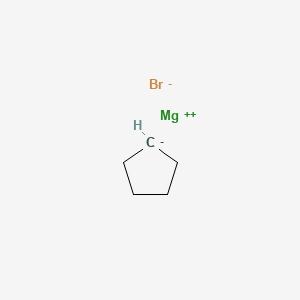
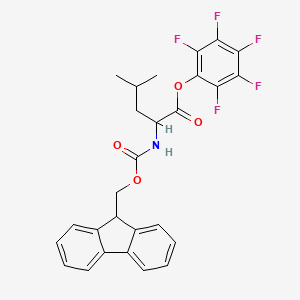
![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)
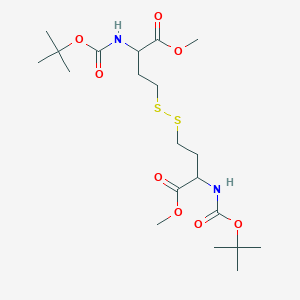
![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)
